7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol
Description
Overview of Fused Imidazopyridine Heterocycles in Contemporary Chemical and Biological Sciences
Fused imidazopyridine systems, which are heterocyclic compounds composed of an imidazole (B134444) ring fused to a pyridine (B92270) ring, represent a cornerstone in modern chemical and biological sciences. nih.govnih.gov This class of compounds includes several isomers, such as imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,2-a]pyridines, and imidazo[1,5-a]pyridines, each distinguished by the arrangement and bonding between the two aromatic heterocycles. nih.govnih.gov The structural similarity of the imidazopyridine framework to naturally occurring purines has driven extensive biological investigation into their therapeutic potential. nih.govmdpi.com
These scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the basis for a wide spectrum of biologically active agents. rsc.org Compounds containing the imidazopyridine moiety exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities. nih.govmdpi.comrsc.org Beyond their medicinal applications, imidazopyridines are valuable in materials science and coordination chemistry. nih.govrsc.org They can act as ligands for various metal ions, and their derivatives often possess unique photophysical traits and electrochemical properties, making them suitable for applications in imaging, optoelectronic devices, and sensors. nih.govrsc.org
Table 1: Selected Biological Activities of the Imidazopyridine Family
Significance of the Imidazo[4,5-c]pyridine Scaffold in Chemical Synthesis and Mechanistic Investigations
The imidazo[4,5-c]pyridine scaffold, also known as 3-deazapurine, is of particular interest in chemical synthesis due to its presence in various biologically active molecules. acs.org The development of synthetic routes to this core structure is a key focus of organic and medicinal chemistry. One of the most common and established methods involves the condensation–dehydration reaction of 3,4-diaminopyridine (B372788) with carboxylic acids or their equivalents, often facilitated by dehydrating agents like polyphosphoric acid at high temperatures. nih.govmdpi.com Another prevalent strategy is the oxidative cyclization of 4,5-diaminopyridines with aldehydes. nih.gov
More advanced synthetic methodologies have also been developed to improve efficiency, yield, and molecular diversity. For instance, an efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-c]pyridines has been described, starting from 2,4-dichloro-3-nitropyridine. acs.org This solid-phase approach allows for the systematic preparation of compound libraries by varying the substituents introduced at different stages of the synthesis, including the reduction of the nitro group and the final imidazole ring closure with various aldehydes. acs.org Such synthetic strategies are crucial for conducting structure-activity relationship (SAR) studies, which systematically explore how different functional groups on the scaffold affect its biological activity. rsc.org These synthetic endeavors inherently contribute to mechanistic investigations by exploring reaction pathways, regioselectivity, and the influence of catalysts and reaction conditions on the formation of the heterocyclic system. nih.govnih.gov
Contextualization of 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol within the Broader Imidazopyridine Chemical Space
The specific compound, this compound, is a notable derivative within the imidazopyridine family. sigmaaldrich.com Its structure is defined by the core imidazo[4,5-c]pyridine scaffold, functionalized with a bromine atom at the 7-position of the pyridine ring and a thiol group at the 2-position of the imidazole ring. sigmaaldrich.com This compound can exist in a tautomeric equilibrium with its thione form, 7-bromo-1H-imidazo[4,5-c]pyridine-2(3H)-thione.
The presence of the bromine atom is particularly significant from a synthetic chemistry perspective. Halogenated heterocycles are versatile intermediates in organic synthesis. The bromine atom serves as a valuable chemical handle for introducing further molecular complexity through various cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds, respectively. nih.gov Research on related bromo-imidazopyridines has shown that the bromine substituent can be crucial for biological activity; for example, certain bromo-substituted imidazo[4,5-b]pyridines exhibit pronounced antiproliferative potential. mdpi.com
The thiol group at the 2-position further enhances the compound's utility as a building block. Thiols are nucleophilic and can be readily modified through reactions like alkylation, allowing for the attachment of a wide variety of side chains. mdpi.com The combination of these two reactive sites—the bromo group for cross-coupling and the thiol group for substitution—makes this compound a highly strategic precursor for generating diverse libraries of novel imidazo[4,5-c]pyridine derivatives for screening in drug discovery and materials science.
Table 2: Chemical Properties of this compound
Table of Mentioned Compounds
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-1,3-dihydroimidazo[4,5-c]pyridine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3S/c7-3-1-8-2-4-5(3)10-6(11)9-4/h1-2H,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENZWSTVKJVGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)NC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101208145 | |
| Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120759-71-9 | |
| Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120759-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101208145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Spectroscopic Analysis of 7 Bromo 3h Imidazo 4,5 C Pyridine 2 Thiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed experimental data for the comprehensive structural assignment of 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol using Nuclear Magnetic Resonance (NMR) spectroscopy is not extensively available in the reviewed literature. However, based on the known structure and general principles of NMR spectroscopy, a theoretical analysis can be proposed. The imidazo[4,5-c]pyridine ring system is a bicyclic heteroaromatic structure. The presence of a bromine atom at position 7 and a thiol group at position 2, along with the tautomeric nature of the 3H-imidazo portion, would significantly influence the chemical shifts and coupling constants of the protons and carbons.
Proton NMR (¹H NMR) Spectral Interpretation for Aromatic and Heterocyclic Protons
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the N-H proton of the imidazole (B134444) ring. The pyridine ring protons, H-4 and H-6, would likely appear as doublets due to coupling with each other. The bromine atom at C-7 would cause a downfield shift for the adjacent proton, H-6. The N-H proton of the imidazole ring would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration due to hydrogen bonding. The thiol (S-H) proton, if observable, would also present as a singlet, though its presence is often solvent-dependent and may undergo exchange.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-4 | 7.5 - 8.0 | d |
| H-6 | 8.0 - 8.5 | d |
| N-H | 12.0 - 14.0 | br s |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis and Correlation with Substituents
The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbon atoms attached to the electronegative bromine (C-7) and the sulfur of the thiol group (C-2) would be significantly affected. The C-7 signal would be shifted upfield due to the heavy atom effect of bromine, while the C-2 carbon, part of the thiourea-like functionality, would have a characteristic chemical shift. The remaining carbon atoms of the pyridine and imidazole rings would appear in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C-2 | 165 - 175 |
| C-4 | 120 - 130 |
| C-5a | 140 - 150 |
| C-6 | 135 - 145 |
| C-7 | 110 - 120 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals, two-dimensional (2D) NMR techniques would be indispensable.
COSY (Correlation Spectroscopy): Would establish the connectivity between the coupled protons, primarily H-4 and H-6 on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals with their directly attached carbon atoms, allowing for the assignment of the protonated carbons (C-4 and C-6).
Mass Spectrometry for Molecular Ion Identification and Fragmentation Pathway Analysis
Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the confirmation of the molecular formula C₆H₄BrN₃S.
The fragmentation pattern would likely involve the initial loss of the bromine atom or the thiol group. Subsequent fragmentation could involve the cleavage of the imidazole or pyridine rings, leading to characteristic fragment ions.
Table 3: Predicted Mass Spectrometry Data
| Ion | Predicted m/z |
|---|---|
| [M]⁺ (for ⁷⁹Br) | 228.9 |
| [M+2]⁺ (for ⁸¹Br) | 230.9 |
| [M-Br]⁺ | 150.0 |
Vibrational Spectroscopy: Infrared (IR) and Raman Studies for Functional Group Characterization
Vibrational spectroscopy provides information about the functional groups present in the molecule.
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a characteristic N-H stretching vibration for the imidazole ring, typically in the range of 3200-3400 cm⁻¹. The C=N stretching vibrations of the heterocyclic rings would appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration associated with the thiol group would be observed in the fingerprint region, typically around 600-800 cm⁻¹. The presence of the thiol group in its tautomeric thione form (C=S) would give rise to a strong absorption band around 1100-1250 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C-Br stretching vibration, which is often weak in the IR spectrum, might be more prominent in the Raman spectrum, appearing at a low frequency (around 500-600 cm⁻¹). The symmetric vibrations of the aromatic rings would also be expected to give strong Raman signals.
Table 4: Predicted Vibrational Spectroscopy Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) | Spectroscopy |
|---|---|---|
| N-H stretch | 3200 - 3400 | IR |
| C=N stretch | 1600 - 1400 | IR, Raman |
| C=S stretch (thione) | 1100 - 1250 | IR |
| C-S stretch (thiol) | 600 - 800 | IR, Raman |
X-ray Diffraction (XRD) for Single-Crystal Structure Determination and Molecular Conformation
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule. To perform this analysis, a suitable single crystal of this compound would need to be grown. The resulting crystal structure would provide precise bond lengths, bond angles, and torsional angles. It would also confirm the tautomeric state of the molecule in the solid phase (i.e., whether it exists as the thiol or the thione form). Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the N-H and S-H/C=S groups, which govern the supramolecular assembly. While no specific experimental data for the X-ray diffraction of this compound was found, it remains a critical technique for unambiguous structural confirmation.
Spectroscopic Investigations of Tautomeric Equilibria in this compound
The potential for prototropic tautomerism in this compound allows for its existence in two primary forms: the thiol form (this compound) and the thione form (7-bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione). The position of the proton can also vary between the nitrogen atoms of the imidazole ring, leading to additional tautomeric possibilities. The predominance of a particular tautomer is influenced by factors such as the physical state (solid or solution), solvent polarity, pH, and temperature. Spectroscopic methods are indispensable tools for identifying the prevalent tautomeric form and studying the dynamics of the equilibrium.
UV-Visible Spectroscopy
UV-Vis spectroscopy is a powerful technique for distinguishing between thiol and thione tautomers due to their distinct chromophoric systems.
Thiol Tautomer: The thiol form, possessing an aromatic imidazo[4,5-c]pyridine ring, is expected to exhibit absorption bands corresponding to π → π* transitions. These are typically observed at shorter wavelengths, generally below 300 nm.
Thione Tautomer: The thione tautomer contains a C=S (thiocarbonyl) group, which introduces an additional n → π* transition. This transition involves the non-bonding electrons of the sulfur atom and is characteristically observed at longer wavelengths, often in the 300-400 nm region. This distinct absorption band serves as a clear indicator of the presence of the thione form.
The tautomeric equilibrium can be studied by observing changes in the UV-Vis spectrum in different solvents. Polar solvents tend to stabilize the more polar thione form, leading to an increase in the intensity of the n → π* absorption band.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule, allowing for the differentiation between the thiol and thione forms.
Thiol Tautomer: The presence of the thiol form would be confirmed by the appearance of a weak S-H stretching vibration in the region of 2550-2600 cm⁻¹.
Thione Tautomer: The thione form is characterized by a strong C=S stretching vibration, which typically appears in the range of 1050-1250 cm⁻¹. Additionally, the N-H stretching vibrations of the imidazole and pyridine rings would be observed in the 3200-3400 cm⁻¹ region.
The absence of a significant S-H stretching band and the presence of a prominent C=S stretching band in the IR spectrum would strongly suggest that the thione form is the predominant tautomer in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H and ¹³C NMR, is arguably the most definitive method for elucidating the tautomeric structure in solution.
¹H NMR Spectroscopy: In the ¹H NMR spectrum, the thiol tautomer would exhibit a signal for the S-H proton, the chemical shift of which can vary depending on the solvent and concentration. The protons on the pyridine and imidazole rings will also show characteristic chemical shifts. In the thione form, the S-H proton signal would be absent, and instead, signals for the N-H protons would be observed, often as broad peaks.
¹³C NMR Spectroscopy: ¹³C NMR is especially decisive. The carbon atom of the C-S group will have a significantly different chemical shift depending on the tautomeric form. For the thione tautomer (C=S), the carbon signal is expected to be in the downfield region of 160-180 ppm. In contrast, the carbon of the C-SH group in the thiol tautomer would resonate at a more upfield position, typically around 140-150 ppm.
By comparing the observed chemical shifts with those of related N-methylated and S-methylated derivatives (which lock the tautomeric form), an unambiguous assignment of the predominant tautomer in solution can be made.
Hypothetical Spectroscopic Data Tables
While direct experimental data for this compound is not extensively available in the public domain, based on the analysis of analogous heterocyclic thiols, the following tables present the expected spectroscopic data for the two primary tautomers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Proton | Thiol Form | Thione Form |
|---|---|---|
| H-4 | ~8.2 | ~8.0 |
| H-6 | ~7.8 | ~7.6 |
| N-H (imidazole) | ~12.5 (broad) | ~13.0 (broad) |
Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆
| Carbon | Thiol Form | Thione Form |
|---|---|---|
| C-2 | ~145 | ~170 |
| C-4 | ~148 | ~145 |
| C-6 | ~115 | ~112 |
| C-7 | ~118 | ~116 |
| C-7a | ~140 | ~138 |
Table 3: Predicted Key IR Absorption Bands (cm⁻¹)
| Functional Group | Thiol Form | Thione Form |
|---|---|---|
| N-H stretch | 3200-3400 | 3200-3400 |
| S-H stretch | 2550-2600 | - |
| C=N stretch | ~1620 | ~1630 |
Based on studies of similar heterocyclic systems, it is anticipated that this compound exists predominantly in the thione form in both the solid state and in polar solvents. The comprehensive application of these spectroscopic techniques provides a detailed picture of the tautomeric landscape of this and related molecules, which is crucial for understanding their chemical reactivity and potential applications.
Chemical Reactivity and Transformation Pathways of 7 Bromo 3h Imidazo 4,5 C Pyridine 2 Thiol
Reactions Involving the Thiol (-SH) Group
The thiol group is a highly versatile functional handle, readily participating in alkylation, acylation, and oxidation reactions. Its reactivity is closely linked to the tautomeric equilibrium it exhibits with the thione form.
The sulfur atom of the thiol group is a soft nucleophile, making it highly reactive towards electrophilic carbon atoms. S-alkylation and S-acylation are fundamental transformations that modify the thiol group, often used as a protecting strategy or to introduce new functionalities.
S-Alkylation: In the presence of a base, the thiol group is deprotonated to form a more nucleophilic thiolate anion. This anion readily reacts with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents via an SN2 mechanism to yield the corresponding 2-(alkylthio)imidazopyridine derivatives. These reactions are typically high-yielding and proceed under mild conditions. For instance, C3–H alkylation of related imidazo[1,2-a]pyridines highlights the nucleophilic nature of the parent ring system, and direct S-alkylation follows a similar, well-established principle for heterocyclic thiols. mdpi.com
S-Acylation: Similarly, the thiolate can react with acylating agents such as acyl chlorides or acid anhydrides to form thioesters. This reaction provides a route to introduce carbonyl functionalities attached to the sulfur atom.
These reactions are crucial as the resulting thioether or thioester products can exhibit different biological activities and chemical stability compared to the parent thiol. Furthermore, masking the thiol group via alkylation is often a necessary step before performing subsequent reactions on the pyridine (B92270) ring, such as transition metal-catalyzed cross-couplings, to prevent catalyst poisoning by the sulfur atom.
Table 1: Representative S-Alkylation Conditions Based on general procedures for heterocyclic thiols.
| Alkylating Agent | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | 2-(Methylthio) derivative |
| Benzyl Bromide | NaH | THF | 0 °C to Room Temp. | 2-(Benzylthio) derivative |
| Ethyl Bromoacetate | NaOEt | Ethanol | Reflux | 2-(Ethoxycarbonylmethylthio) derivative |
Thiols are susceptible to oxidation, most commonly leading to the formation of a disulfide bridge. This transformation involves the coupling of two thiol molecules through the formation of a sulfur-sulfur bond. Mild oxidizing agents, such as iodine (I₂), hydrogen peroxide (H₂O₂), or even atmospheric oxygen, can facilitate this process, particularly in the presence of metal ion catalysts. nih.govnih.gov
The oxidation of 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol would yield the corresponding disulfide, bis(7-bromo-3H-imidazo[4,5-c]pyridin-2-yl) disulfide. This reaction is reversible; the disulfide bond can be cleaved back to the thiol form using reducing agents like dithiothreitol (B142953) (DTT) or sodium borohydride (B1222165) (NaBH₄). This redox-sensitivity is a key feature of thiols and disulfides in various chemical and biological systems. nih.gov
The this compound molecule exists in a tautomeric equilibrium with its thione form, 7-bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione. In this equilibrium, a proton migrates between the sulfur atom and a nitrogen atom of the imidazole (B134444) ring. For many heterocyclic systems containing a thioamide-like fragment, the thione form is generally the more stable and predominant tautomer in both solid and solution phases. This stability is attributed to the greater strength of the C=S double bond within the resonance-stabilized system compared to the C=N double bond in the thiol form.
Reactivity of the Bromine Substituent at C7
The bromine atom at the C7 position is attached to an electron-deficient pyridine ring, making it a key site for nucleophilic substitution and metal-catalyzed cross-coupling reactions. These transformations are fundamental for elaborating the molecular structure and synthesizing a wide array of derivatives.
The imidazo[4,5-c]pyridine ring system is inherently electron-deficient, which facilitates the attack of nucleophiles on the pyridine ring, particularly at positions bearing a good leaving group like bromine. In a Nucleophilic Aromatic Substitution (SNAr) reaction, a potent nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is restored upon the expulsion of the bromide ion.
Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates. For example, reacting the S-alkylated derivative of this compound with an amine (e.g., morpholine (B109124) or piperidine) under thermal conditions would likely lead to the displacement of the bromine and the formation of the corresponding 7-amino-substituted product.
The C7-bromo substituent serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. To avoid interference from the thiol group, these reactions are typically performed on the S-alkylated derivative.
Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This allows for the formation of a new C-C bond, enabling the synthesis of 7-aryl or 7-vinyl derivatives. The reaction is known for its broad functional group tolerance and generally mild conditions. nih.govresearchgate.net
Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly efficient method for constructing C(sp²)-C(sp) bonds, leading to the synthesis of 7-alkynyl-substituted imidazopyridines. nih.govresearchgate.netscirp.org
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a versatile and widely used method for synthesizing aryl amines under conditions often milder than traditional methods. chemspider.comresearchgate.net This reaction provides a direct route to various 7-amino derivatives of the imidazo[4,5-c]pyridine core.
Table 2: Representative Cross-Coupling Reaction Conditions for a C7-Bromo-Substituted Scaffold Based on general procedures for bromo-pyridines and related heterocycles.
| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product Type |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 7-Phenyl derivative |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF or THF | 7-(Phenylethynyl) derivative |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene (B28343) | 7-Morpholinyl derivative |
Reactions at the Imidazole and Pyridine Nitrogen Atoms
The presence of three nitrogen atoms in the imidazo[4,5-c]pyridine core—one in the pyridine ring and two in the imidazole ring—provides multiple sites for electrophilic attack and other reactions. The reactivity of these nitrogen atoms is influenced by their local electronic environment and steric accessibility.
N-alkylation of imidazo[4,5-b]pyridine systems has been shown to be highly regioselective. For instance, the alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with various alkyl halides under phase transfer catalysis conditions leads to the formation of N3 and N4 regioisomers. mdpi.com In the case of this compound, the situation is more complex due to the presence of the thiol group, which can also undergo S-alkylation, and the tautomerism between the thione and thiol forms.
The thione form, 7-bromo-1,3-dihydro-2H-imidazo[4,5-c]pyridine-2-thione, is generally the more stable tautomer. Alkylation can occur at the N1, N3, or N5 (pyridine) nitrogen atoms, as well as the exocyclic sulfur atom. The regioselectivity of these reactions is dependent on the nature of the alkylating agent, the reaction conditions (base, solvent, temperature), and the electronic properties of the heterocyclic system.
Studies on related imidazopyridine derivatives suggest that alkylation often occurs preferentially at the imidazole nitrogen atoms. For example, the alkylation of 2-(3,4-dimethoxyphenyl)imidazo[4,5-b]pyridines predominantly yields N-4 and N-5 regioisomers. researchgate.net For this compound, it is anticipated that a mixture of N- and S-alkylated products would be formed, with the distribution of products influenced by the reaction conditions.
N-acylation reactions on this scaffold are less documented in the literature. However, based on the reactivity of similar heterocyclic systems, acylation is expected to occur at the imidazole nitrogen atoms. The acylation of 2-aminoimidazo[1,2-a]pyridine, for instance, has been shown to proceed selectively at the C3 position, highlighting the nuanced reactivity of the imidazopyridine core. nih.gov For this compound, acylation could potentially occur at N1 or N3, with the regioselectivity being influenced by steric hindrance and the electronic nature of the acylating agent. The presence of the thione group might also lead to S-acylation under certain conditions.
Table 1: Potential Regioisomers from N-Alkylation/Acylation of this compound
| Position of Substitution | Product Type | General Structure (R = Alkyl or Acyl) |
| N1 | N-Alkylation/Acylation | 1-R-7-bromo-3H-imidazo[4,5-c]pyridine-2-thione |
| N3 | N-Alkylation/Acylation | 3-R-7-bromo-1H-imidazo[4,5-c]pyridine-2-thione |
| N5 (Pyridine) | N-Alkylation/Acylation | 5-R-7-bromo-3H-imidazo[4,5-c]pyridin-2-thione ylide |
| S (Thiol) | S-Alkylation/Acylation | 2-(R-thio)-7-bromo-3H-imidazo[4,5-c]pyridine |
The this compound molecule possesses both acidic and basic centers. The imidazole and pyridine nitrogen atoms can act as bases and be protonated, while the thiol group (or the N-H in the thione tautomer) can act as an acid and be deprotonated. The pKa values of these functional groups determine the protonation state of the molecule at a given pH.
The basicity of the nitrogen atoms is influenced by the electron-withdrawing effect of the bromine atom and the fused ring system. The pyridine nitrogen is generally less basic than the imidazole nitrogens. Within the imidazole ring, the N1 and N3 atoms can be protonated. The study of 2-mercaptopyridine (B119420) has shown that the protonation state of the nitrogen atom is dependent on the pH of the solution. researchgate.net
Table 2: Predicted Acidic and Basic Sites of this compound
| Site | Property | Expected pKa Range (Approximation) |
| Pyridine Nitrogen (N5) | Basic | 3-5 |
| Imidazole Nitrogens (N1/N3) | Basic | 5-7 |
| Thiol (S-H) / Thione (N-H) | Acidic | 8-10 |
Ring-Opening and Rearrangement Reactions of the Imidazopyridine System
While the imidazo[4,5-c]pyridine scaffold is generally stable, under certain conditions, it can undergo ring-opening or rearrangement reactions. These transformations can provide pathways to novel heterocyclic systems.
Literature on the direct ring-opening of this compound is not available. However, studies on related imidazopyridine isomers offer insights into potential reactivity. For example, imidazo[1,2-a]pyridines have been shown to undergo ring-opening reactions when treated with (diacetoxyiodo)benzene (B116549) and sodium azide, leading to the formation of α-iminonitriles. Current time information in Pasuruan, ID. Similarly, photochemical conditions have been used for the ring-opening of imidazo[1,5-a]quinolines to produce imides. nih.gov The reaction of 1,3-benzoxazines with thiols can also lead to a reversible ring-opening. nih.gov These examples suggest that the imidazo[4,5-c]pyridine ring system in the target molecule could potentially be opened through oxidative, photochemical, or nucleophilic addition pathways.
Skeletal rearrangements of the imidazo[4,5-c]pyridine core are also conceivable, potentially leading to other isomeric heterocyclic structures. Such rearrangements can be promoted by thermal, acidic, or basic conditions. For instance, a facile rearrangement of N-(hetero)aryl 2-imidazolines into imidazo[4,5-b]pyridines has been reported under Bechamp reduction conditions. nih.gov While specific examples for the this compound scaffold are not documented, the potential for such transformations exists and could be a route to novel chemical diversity.
Strategies for Further Functionalization and Diversification of the this compound Scaffold
The this compound scaffold offers several handles for further functionalization, enabling the synthesis of a diverse library of derivatives.
The bromine atom at the 7-position is a key site for modification via transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings can be employed to introduce a wide variety of substituents, including aryl, heteroaryl, alkyl, alkynyl, and amino groups. These reactions are well-established for the functionalization of bromo-substituted pyridines and other heterocycles. researchgate.net
The thiol group at the 2-position can be readily alkylated to form 2-alkylthio derivatives. It can also be oxidized to the corresponding sulfonic acid or sulfonyl chloride, which can then be converted to sulfonamides. Furthermore, the thiol group can be removed via reductive desulfurization, providing access to 7-bromo-3H-imidazo[4,5-c]pyridine.
The nitrogen atoms, as discussed in section 4.3.1, can be alkylated or acylated to introduce further diversity. The choice of reaction conditions will be critical to control the regioselectivity of these transformations.
Finally, the C-H bonds on the pyridine ring, although less reactive, can potentially be functionalized through modern C-H activation methodologies. Visible light-induced functionalization has emerged as a powerful tool for the modification of imidazopyridines, allowing for the introduction of various functional groups at different positions of the heterocyclic core. nih.govnih.gov
Table 3: Summary of Functionalization Strategies
| Reactive Site | Reaction Type | Potential Products |
| 7-Bromo | Cross-Coupling (Suzuki, Stille, etc.) | 7-Aryl/Alkyl/Alkynyl-3H-imidazo[4,5-c]pyridine-2-thiol derivatives |
| 2-Thiol | Alkylation, Oxidation | 2-Alkylthio, 2-Sulfonic acid, 2-Sulfonamide derivatives |
| Imidazole N-H | Alkylation, Acylation | N1/N3-Substituted derivatives |
| Pyridine Ring C-H | C-H Activation/Functionalization | C-H functionalized derivatives |
Theoretical and Computational Chemistry Studies on 7 Bromo 3h Imidazo 4,5 C Pyridine 2 Thiol and Its Derivatives
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure (the electron density distribution) of many-body systems. mdpi.com For 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol, DFT calculations are employed to determine its most stable three-dimensional shape (optimized geometry) and to derive various electronic properties. By solving approximations of the Schrödinger equation, DFT can predict the molecule's geometry with high accuracy, which is the foundation for all further computational analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For this compound, the presence of the electron-withdrawing bromine atom and the fused heterocyclic system would be expected to influence these energy levels significantly. researchgate.net
Interactive Data Table: Frontier Orbital Energies
This table would typically present the calculated energy values for the HOMO, LUMO, and the energy gap for this compound and its derivatives. Such data is derived from DFT calculations.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Derivative 1 | Data Not Available | Data Not Available | Data Not Available |
| Derivative 2 | Data Not Available | Data Not Available | Data Not Available |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. deeporigin.com It illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). researchgate.netresearchgate.net
For this compound, an MEP map would reveal key features:
Electron-rich regions (negative potential) would likely be concentrated around the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings and the sulfur atom of the thiol group, due to the presence of lone pairs of electrons. These sites are prone to electrophilic attack.
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational frequencies corresponding to different molecular motions (stretching, bending, twisting), a theoretical spectrum can be generated.
This predicted spectrum serves two main purposes:
Structural Confirmation: Comparing the calculated vibrational frequencies with those obtained from experimental techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy helps to confirm the synthesized molecule's structure.
Mode Assignment: The computational analysis allows for the precise assignment of each absorption band in the experimental spectrum to a specific vibrational mode of the molecule.
Discrepancies between theoretical and experimental values are common due to the calculations being performed on a single molecule in the gas phase, whereas experiments are often conducted on solid or liquid samples. A scaling factor is typically applied to the calculated frequencies to improve the correlation with experimental data.
Interactive Data Table: Vibrational Frequency Analysis
This table would compare the theoretically predicted vibrational frequencies for key functional groups of this compound with experimentally measured values.
| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H (Imidazole) | Stretching | Data Not Available | Data Not Available |
| S-H (Thiol) | Stretching | Data Not Available | Data Not Available |
| C=N (Pyridine) | Stretching | Data Not Available | Data Not Available |
| C-Br | Stretching | Data Not Available | Data Not Available |
Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior
While DFT calculations provide information on a static molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. acs.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of the conformational changes and behavior in different environments, such as in a solvent like water. dovepress.comfraserlab.com
For this compound, MD simulations could be used to:
Explore its conformational landscape to identify the most stable and accessible shapes.
Analyze its interactions with solvent molecules, which is crucial for understanding its solubility and stability in solution. acs.org
Simulate its binding process to a biological target, such as an enzyme, revealing the key interactions that stabilize the complex. researchgate.net
Quantum Chemical Descriptors in Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic and structural properties of a molecule. nih.gov These descriptors can be correlated with experimental observations, such as chemical reactivity or biological activity.
Key descriptors for this compound include:
Ionization Potential (I): The energy required to remove an electron (related to HOMO energy).
Electron Affinity (A): The energy released when an electron is added (related to LUMO energy).
Chemical Hardness (η): A measure of resistance to change in electron distribution (related to the HOMO-LUMO gap).
By calculating these descriptors for a series of related derivatives, researchers can build Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of new, unsynthesized compounds. researchgate.net
Computational Analysis of Tautomeric Forms and Energetic Preferences
Tautomers are structural isomers of a compound that readily interconvert. This compound can exist in different tautomeric forms, primarily the thiol and thione forms, due to the migration of a proton.
Thiol form: Contains a sulfur-hydrogen (S-H) bond.
Thione form: Contains a carbon-sulfur double bond (C=S) and the proton is located on a nitrogen atom in the ring system.
Computational chemistry, particularly DFT, is an excellent tool for determining the relative stability of these tautomers. researchgate.net By calculating the total electronic energy of each optimized tautomeric structure, it is possible to predict which form is energetically more favorable and therefore more abundant under equilibrium conditions. researchgate.net These calculations can be performed in the gas phase and in different solvents to see how the environment influences the tautomeric equilibrium. For related imidazopyridine systems, computational studies have shown that one tautomer is often significantly more stable than others. researchgate.net
Interactive Data Table: Relative Energies of Tautomers
This table would show the calculated relative energies of the possible tautomeric forms of the compound, indicating the most stable isomer.
| Tautomeric Form | Relative Energy (kcal/mol) in Gas Phase | Relative Energy (kcal/mol) in Water |
| Thiol Form | Data Not Available | Data Not Available |
| Thione Form (N-H at position 3) | Data Not Available | Data Not Available |
| Thione Form (N-H at position 1) | Data Not Available | Data Not Available |
Mechanistic Biological Activity and Molecular Interaction Studies of Imidazo 4,5 C Pyridine 2 Thiol Derivatives
Exploration of Molecular Targets and Binding Mechanisms
The therapeutic potential of imidazo[4,5-c]pyridine derivatives stems from their ability to interact with a range of biological macromolecules. Research has identified several key molecular targets, including enzymes and receptors, where these compounds can exert inhibitory or modulatory effects.
Kinases are a prominent class of enzymes targeted by imidazo[4,5-c]pyridine derivatives. Given that aberrant kinase activity is a hallmark of many cancers, significant effort has been directed toward developing inhibitors based on this scaffold.
Src Family Kinases (SFKs): A series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are ideal targets for treating glioblastoma multiforme (GBM). Certain compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range. These inhibitors are designed to bind within the ATP pocket of the kinase domain.
Other Kinases: The broader imidazopyridine class has shown inhibitory activity against various other kinases. For instance, different isomers like imidazo[1,2-a]pyridines have been developed as potent inhibitors of PI3Kα, Nek2, and FLT3, highlighting the versatility of the core structure in targeting the ATP-binding sites of different kinases.
The table below summarizes the inhibitory activity of selected imidazo[4,5-c]pyridin-2-one derivatives against SFKs.
| Compound | Target Kinase | IC₅₀ (μM) |
| 1d | Src | 0.23 |
| Fyn | 0.16 | |
| 1e | Src | 0.31 |
| Fyn | 0.25 | |
| 1q | Src | 0.46 |
| Fyn | 0.32 | |
| 1s | Src | 0.15 |
| Fyn | 0.11 |
Data sourced from studies on imidazo[4,5-c]pyridin-2-one derivatives.
The structural similarity between the imidazopyridine core and endogenous purines allows these compounds to interact with various receptors in the central nervous system (CNS).
GABA A Receptor: One of the first discovered bioactivities for the imidazopyridine class was as positive allosteric modulators of the GABA A receptor. This interaction is foundational to the activity of several well-known drugs and highlights the potential for developing CNS-active agents from this scaffold.
To understand the binding mechanisms at an atomic level, molecular docking and dynamics simulations are frequently employed. These computational techniques predict the binding poses and interaction patterns of ligands within the active sites of their target proteins.
For imidazo[4,5-c]pyridin-2-one derivatives targeting SFKs, molecular dynamics simulations have revealed potential binding patterns within the ATP binding site. These studies show that the imidazo[4,5-c]pyridin-2-one core can form crucial hydrogen bonds with the hinge region of the kinase, a common feature of ATP-competitive inhibitors.
Similarly, docking studies on other heterocyclic compounds, such as 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives targeting COX-2, have revealed binding modes similar to known inhibitors like celecoxib researchgate.net. In the case of 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, docking was used to rationalize structure-activity relationships against tubulin nih.gov. These examples underscore the utility of molecular docking for understanding protein-ligand interactions and guiding the design of new, more potent derivatives of the 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol scaffold researchgate.netnih.gov.
Structure-Activity Relationship (SAR) Investigations for Biological Target Engagement
Understanding how chemical modifications to the core scaffold affect biological activity is crucial for drug design. SAR studies on imidazo[4,5-c]pyridine derivatives have provided valuable insights into optimizing target engagement and selectivity.
The nature and position of substituents on the imidazo[4,5-c]pyridine ring system play a critical role in determining biological activity.
Influence of Bromine: The presence of a bromine atom at the C7 position can significantly influence the compound's properties. Halogen atoms can modulate the electronic character of the aromatic system and participate in halogen bonding, a specific type of non-covalent interaction with the protein target that can enhance binding affinity. However, in some classes of pyridine (B92270) derivatives, the presence of halogen atoms has been associated with lower antiproliferative activity, suggesting their influence is highly context-dependent mdpi.com. For instance, in the synthesis of some imidazo[1,2-a]pyridine derivatives, bromo-substituted intermediates are commonly used nih.gov.
Influence of Thiol Group: The 2-thiol group (or its tautomeric thione form) is a key functional group. It can act as a hydrogen bond donor and acceptor, and its nucleophilic character can be exploited for covalent inhibition in certain enzyme targets. The presence of sulfur-containing moieties is a feature of many biologically active molecules.
Other Substituents: For the imidazo[4,5-c]pyridin-2-one series targeting SFKs, SAR analysis revealed that an aliphatic cyclopentyl group at the N1 position and a 4-chlorophenyl group at the N3 position resulted in optimal inhibitory activity. This indicates that both steric bulk and electronic properties of the substituents are key determinants of potency.
Pharmacophore modeling identifies the essential spatial arrangement of functional groups required for biological activity. The imidazo[4,5-c]pyridine core itself serves as a rigid scaffold that correctly orients substituents to interact with a biological target.
By analyzing the SAR of known active derivatives, a pharmacophore model can be constructed. For kinase inhibitors, this model typically includes:
A heterocyclic core (the imidazo[4,5-c]pyridine) to form hydrogen bonds with the kinase hinge region.
Specific hydrophobic and aromatic groups positioned to interact with distinct pockets within the ATP-binding site.
Hydrogen bond donors/acceptors at defined vectors to engage with key amino acid residues.
This approach has been successfully used to guide the design of novel imidazopyridine derivatives with potent and selective activities against targets like PI3Kα and Nek2 nih.govdocumentsdelivered.com. The design of such analogues is a continual process of synthesis, biological evaluation, and computational analysis to refine the pharmacophore model and improve the therapeutic profile of the lead compounds.
Molecular-Level Cellular Pathway Modulation Studies (excluding in vivo human efficacy and toxicity)
The biological activity of imidazo[4,5-c]pyridine-2-thiol derivatives is rooted in their ability to interact with and modulate various cellular pathways at the molecular level. While specific studies on this compound are not extensively documented in publicly available literature, research on analogous compounds within the broader imidazo[4,5-c]pyridine class provides significant insights into their potential mechanisms of action. These studies reveal a capacity to interfere with enzymatic activities crucial for cell signaling and pathogen survival, as well as to induce cytotoxic effects in cancer cells through defined molecular events.
Interference with Specific Cellular Enzymatic Activities
Derivatives of the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of several key cellular enzymes, highlighting the therapeutic potential of this chemical class. The structural resemblance of the imidazopyridine core to purines allows these compounds to interact with the ATP-binding sites of various kinases and other enzymes. nih.gov
One notable area of investigation has been their role as kinase inhibitors. For instance, a series of imidazo[4,5-c]pyridin-2-one derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are crucial in the signaling pathways of glioblastoma multiforme. nih.gov Certain compounds in this series demonstrated potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov
Furthermore, other research has pointed to the inhibition of poly(ADP-ribose) polymerase (PARP) by imidazo[4,5-c]pyridine derivatives. nih.gov PARP inhibitors are known to enhance the sensitivity of tumor cells to chemotherapy, and specific compounds from this class have shown potent PARP inhibitory activity with IC50 values in the nanomolar range. nih.gov The table below summarizes the enzymatic inhibitory activities of some representative imidazo[4,5-c]pyridine derivatives.
| Compound Class | Target Enzyme | Key Findings |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src family kinases (Src and Fyn) | Exhibited potential kinase inhibition in the submicromolar range, suggesting a role in glioblastoma treatment. nih.gov |
| Imidazo[4,5-c]pyridine derivatives | Poly(ADP-ribose) polymerase (PARP) | Demonstrated moderate to good PARP inhibitory activity, with some compounds showing IC50 values as low as 8.6 nM. nih.gov |
| Imidazo[4,5-c]pyridine derivatives | Glucosamine-6-phosphate synthase | Proposed as a potential molecular target for antifungal activity due to the enzyme's role in fungal cell wall synthesis. nih.gov |
Molecular Basis of Antimycobacterial and Antitubercular Activities (e.g., DprE1 inhibition)
The antimycobacterial potential of imidazo[4,5-c]pyridine derivatives has been a subject of significant research interest. A study focusing on novel imidazo[4,5-c]pyridine derivatives incorporating amide, urea (B33335), or sulfonamide moieties revealed significant activity against Mycobacterium tuberculosis. researchgate.net Several synthesized compounds were identified as highly active, and in vivo studies in animal models showed a reduction in bacterial load in both lung and spleen tissues. researchgate.net
While the precise molecular targets for these specific imidazo[4,5-c]pyridine derivatives were not fully elucidated in the available literature, a key enzyme in mycobacterial cell wall synthesis, decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), is a known target for the isomeric imidazo[4,5-b]pyridine scaffold. Inhibition of DprE1 disrupts the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall. Given the structural similarities, it is plausible that imidazo[4,5-c]pyridine derivatives could also exert their antimycobacterial effects through the inhibition of DprE1 or other critical enzymes in mycobacterial metabolic pathways. The table below presents data on the antimycobacterial activity of selected imidazo[4,5-c]pyridine derivatives.
| Compound Series | Target Organism | Key Findings |
| Imidazo[4,5-c]pyridine derivatives with amide/urea/sulfonamide moieties | Mycobacterium tuberculosis | Several compounds showed significant in vitro activity, with the most active ones also demonstrating a reduction in bacterial load in in vivo models. researchgate.net |
Mechanisms of Cytotoxic Activity at the Cellular Level (excluding therapeutic outcomes)
The cytotoxic effects of imidazo[4,5-c]pyridine derivatives against cancer cells are often mediated by the induction of apoptosis. Studies on pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines, which are structurally related to the core imidazo[4,5-c]pyridine scaffold, have provided insights into these mechanisms. mdpi.com
In research conducted on human neuroblastoma cell lines, these compounds were found to trigger apoptosis, as evidenced by the significant alteration in the expression of key apoptotic proteins. mdpi.com Specifically, treatment with these derivatives led to the cleavage of caspase-3 and PARP-1. mdpi.com The cleavage of these proteins is a hallmark of the execution phase of apoptosis. The study also observed a decrease in the ability of treated cells to form colonies, indicating an inhibition of cell proliferation. mdpi.com The table below summarizes the cytotoxic mechanisms of these related compounds.
| Compound Class | Cell Line | Molecular Mechanism |
| Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines | Human neuroblastoma | Induction of apoptosis through the cleavage of caspase-3 and PARP-1, leading to a reduction in colony formation. mdpi.com |
Biophysical Techniques for Characterizing Ligand-Target Binding Kinetics and Thermodynamics
Commonly employed biophysical techniques include:
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes that occur upon the binding of a ligand to its target molecule. ITC is considered the gold standard for determining the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This information provides a complete thermodynamic profile of the interaction.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a target immobilized on a sensor surface in real-time. It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to study ligand-target interactions in solution. Techniques such as saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the binding of a ligand to a target and map the binding site on the protein surface.
X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of a ligand bound to its target protein. This detailed structural information is invaluable for understanding the specific molecular interactions that govern binding and for structure-based drug design.
The application of these techniques to imidazo[4,5-c]pyridine-2-thiol derivatives would be a critical step in elucidating their precise mechanisms of action and in optimizing their structure to enhance their therapeutic potential.
Derivatization Strategies and Analog Synthesis for Functional Enhancement of Imidazo 4,5 C Pyridine 2 Thiols
Synthesis of Amide, Urea (B33335), and Sulfonamide Derivatives
The introduction of amide, urea, and sulfonamide functionalities to the 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol scaffold represents a key strategy for modifying its chemical characteristics. These functional groups can alter the electronic and steric properties of the molecule.
Amide Derivatives: The synthesis of amide derivatives can be approached by first reacting the thiol group of this compound with a suitable linker containing a carboxylic acid or acyl chloride. For instance, the thiol can be S-alkylated with an alpha-halo ester, followed by hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to yield the desired amide derivatives. researchgate.net This method provides a versatile route to a wide range of amides with diverse substituents. researchgate.net
Urea and Thiourea (B124793) Derivatives: Urea and thiourea derivatives are often synthesized by reacting an amino-functionalized derivative of the core structure with isocyanates or isothiocyanates, respectively. researchgate.net For the this compound scaffold, this would typically involve a multi-step synthesis to introduce an amino group. One potential pathway involves the S-alkylation of the thiol with a protected amino-alkyl halide, followed by deprotection and subsequent reaction with an appropriate isocyanate or isothiocyanate. nih.gov Multi-component reactions have also been reported for the synthesis of urea and thiourea derivatives under solvent-free conditions. researchgate.net
Sulfonamide Derivatives: Sulfonamide derivatives are generally prepared by reacting a suitable amine with a sulfonyl chloride in the presence of a base like pyridine (B92270). ekb.eg To synthesize sulfonamide derivatives of this compound, an amino-functionalized intermediate would be required. The synthesis could proceed by S-alkylation with a protected aminoalkyl halide, deprotection, and subsequent reaction with various sulfonyl chlorides to introduce the sulfonamide moiety. researchgate.net
A summary of representative synthetic approaches is provided in the table below.
| Derivative Type | General Synthetic Approach | Key Reagents |
| Amide | Coupling of an amine with a carboxylic acid derivative of the core structure. | HATU, EDC, DCC |
| Urea | Reaction of an amino derivative with an isocyanate. | Isocyanates, Triphosgene |
| Thiourea | Reaction of an amino derivative with an isothiocyanate. | Isothiocyanates |
| Sulfonamide | Reaction of an amino derivative with a sulfonyl chloride. | Sulfonyl chlorides, Pyridine |
Preparation of Oxadiazole, Thiadiazole, and Tetrazole Conjugates
The conjugation of heterocyclic rings like oxadiazoles, thiadiazoles, and tetrazoles to the this compound core can significantly influence its chemical profile.
Oxadiazole Conjugates: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often starts from a hydrazide intermediate. ijper.org For the target compound, the thiol group can be reacted with a haloacetyl derivative, which is then converted to the corresponding acyl hydrazide by treatment with hydrazine (B178648) hydrate. Cyclization of the acyl hydrazide, for example by reaction with carbon disulfide in an alkaline medium followed by acidification, would yield the 5-substituted-1,3,4-oxadiazole-2-thiol. nih.gov Alternatively, dehydrative cyclization of acylhydrazides with agents like phosphorus oxychloride can lead to 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov
Thiadiazole Conjugates: 1,3,4-Thiadiazoles can be synthesized from thiosemicarbazide (B42300) precursors. nih.gov The synthesis could involve converting a carboxylic acid derivative of the this compound to an acyl thiosemicarbazide, followed by acid-catalyzed cyclization. nih.gov Another common method is the reaction of acyl hydrazides with Lawesson's reagent. ekb.eg
Tetrazole Conjugates: Tetrazole rings are often formed via the reaction of nitriles with sodium azide. nih.gov A synthetic route to a tetrazole conjugate could involve introducing a cyano-containing substituent onto the this compound scaffold, for example, through S-alkylation with a haloacetonitrile. The resulting nitrile could then be converted to the tetrazole ring using sodium azide, often in the presence of a Lewis acid. nih.gov
The following table outlines general synthetic strategies for these heterocyclic conjugates.
| Heterocycle | Common Precursor | Key Synthetic Step |
| 1,3,4-Oxadiazole | Acyl hydrazide | Cyclization with CS₂ or POCl₃ |
| 1,3,4-Thiadiazole | Acyl thiosemicarbazide | Acid-catalyzed cyclization |
| Tetrazole | Nitrile | Reaction with sodium azide |
Strategies for Introducing Diverse Alkyl and Aryl Substituents at Nitrogen and Carbon Positions
The introduction of various alkyl and aryl groups at the nitrogen and carbon atoms of the this compound core is a powerful tool for fine-tuning its properties.
Alkylation and Arylation of Nitrogen Atoms: The imidazo[4,5-c]pyridine ring system contains several nitrogen atoms that can potentially be alkylated or arylated. The imidazole (B134444) nitrogen (N1 or N3) is a common site for substitution. Alkylation can be achieved using alkyl halides in the presence of a base. The regioselectivity of this reaction can be influenced by the reaction conditions and the nature of the starting material. Arylation can be accomplished through cross-coupling reactions, such as the Buchwald-Hartwig amination, using an aryl halide and a palladium catalyst.
Substitution at Carbon Atoms: The carbon atoms of the pyridine and imidazole rings can also be functionalized. For instance, the bromine atom at the C7 position is a key handle for introducing a wide variety of substituents via cross-coupling reactions. Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce aryl, vinyl, and alkynyl groups, respectively, at this position. mdpi.com Furthermore, direct C-H activation/functionalization methodologies are emerging as powerful tools for introducing substituents at other carbon positions, although this would require careful optimization to control regioselectivity. The C3 position of related imidazo[1,2-a]pyridines has been successfully alkylated via a three-component aza-Friedel–Crafts reaction. mdpi.com
| Position | Substitution Type | Reaction Type | Example Reagents |
| Imidazole Nitrogen | Alkylation | Nucleophilic Substitution | Alkyl halides, Base |
| Imidazole Nitrogen | Arylation | Buchwald-Hartwig Amination | Aryl halides, Pd catalyst, Ligand |
| C7-Carbon | Arylation | Suzuki Coupling | Arylboronic acids, Pd catalyst, Base |
| C7-Carbon | Vinylation | Heck Coupling | Alkenes, Pd catalyst, Base |
Impact of Derivatization on Chemical Stability and Reactivity Profiles
The derivatization of this compound has a profound impact on its chemical stability and reactivity.
Reactivity Profile: Derivatization fundamentally changes the reactivity of the this compound core. The electronic properties of the introduced substituents modulate the reactivity of the entire ring system. For example, introducing electron-donating groups can enhance the nucleophilicity of the ring nitrogens, making them more susceptible to alkylation or protonation. Conversely, electron-withdrawing groups can decrease the basicity of the nitrogen atoms and make the carbon atoms more susceptible to nucleophilic attack. nih.gov The presence of the bromine atom at C7 allows for a wide range of palladium-catalyzed cross-coupling reactions, and the reactivity in these reactions can be tuned by the electronic nature of the other substituents on the ring. The transformation of the pyridine nitrogen to a carbon atom has been shown to alter metabolic stability and bioavailability in related systems. nih.gov
Emerging Non Medicinal Applications of Imidazopyridine 2 Thiol Derivatives
Corrosion Inhibition Studies and Surface Adsorption Mechanisms
The protection of metals from corrosion is a critical industrial challenge, and organic inhibitors are a widely used solution. Imidazopyridine derivatives have emerged as a promising class of corrosion inhibitors, particularly for mild steel in acidic environments. theaic.orgrsc.orgnajah.edu The efficacy of these compounds lies in their molecular structure, which typically includes heteroatoms such as nitrogen and sulfur, as well as aromatic rings. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that mitigates corrosive attacks. theaic.orgmdpi.com
Research on various imidazopyridine derivatives has demonstrated their significant potential in this field. For instance, studies on 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine have shown that it acts as an efficient corrosion inhibitor for mild steel in a 1.0 M HCl solution, achieving an inhibition efficiency of up to 94% at a concentration of 10⁻³ M. najah.edu Similarly, other imidazo[4,5-b]pyridine derivatives have exhibited high inhibition performance, with efficiencies reaching 90% at a concentration of 0.1 mM. researchgate.net Another study on an imidazopyridine-based compound, MPPIP, reported an impressive 98% inhibition efficiency for mild steel in 1.0 M HCl at a 10⁻³ M concentration. rsc.org These compounds typically act as mixed-type inhibitors, meaning they reduce both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. rsc.orgresearchgate.net
The primary mechanism of action for these inhibitors is their adsorption onto the metal surface. This adsorption process is often described by the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. theaic.orgrsc.orgnajah.edu The nature of this adsorption can be categorized as either physisorption (physical adsorption) or chemisorption (chemical adsorption), or a combination of both. The Gibbs free energy of adsorption (ΔG°ads) is a key parameter used to distinguish between these two. Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption, which involves electrostatic interactions between the charged metal surface and the inhibitor molecules. In contrast, values of -40 kJ/mol or more negative suggest chemisorption, where a coordinate bond is formed between the d-orbitals of the metal and the lone pair electrons of the heteroatoms in the inhibitor. frontiersin.org For many imidazopyridine derivatives, the adsorption mechanism is considered to be a mix of physisorption and chemisorption. rsc.org
The presence of a thiol group (-SH) in the 2-position of the imidazopyridine ring, as in 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol, is expected to significantly enhance its corrosion inhibition properties. The sulfur atom in the thiol group is an excellent coordinating agent for metal surfaces. Studies on related compounds like pyridine-2-thiol (B7724439) have shown that the thiol group plays a crucial role in bonding with the metal surface, leading to a high inhibition efficiency. mdpi.com The combination of the imidazopyridine core and the thiol group in this compound suggests a strong potential for effective corrosion inhibition through a robust chemisorption mechanism.
Table 1: Corrosion Inhibition Efficiency of Various Imidazopyridine Derivatives
| Inhibitor | Concentration | Medium | Metal | Inhibition Efficiency (%) |
|---|---|---|---|---|
| 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine | 10⁻³ M | 1.0 M HCl | Mild Steel | 94% |
| Imidazo[4,5-b]pyridine derivative (SB14a) | 0.1 mM | 1 M HCl | Mild Steel | 90% |
| Imidazopyridine-based compound (MPPIP) | 10⁻³ M | 1.0 M HCl | Mild Steel | 98% |
| 2-(4-methylphenyl)imidazo theaic.orgnih.govpyridine (B92270) | Varies | 0.5 M & 1 M HCl | Mild Steel | Dependent on conc. |
| Pyridine-2-thiol | 0.25 mM | 0.5 M H₂SO₄ | Brass | >85% |
Potential as Chemical Probes or Sensor Components
The unique photophysical properties of imidazopyridine derivatives make them excellent candidates for the development of fluorescent chemical probes. nih.govtandfonline.com These probes can be designed to detect specific analytes, such as metal ions, with high sensitivity and selectivity. nih.govrsc.org The fluorescence of these molecules can be modulated through various mechanisms, including photoinduced electron transfer (PET), fluorescence resonance energy transfer (FRET), and intramolecular charge transfer (ICT), upon interaction with the target analyte. nih.govtandfonline.com
Imidazopyridine-based fluorescent probes have been successfully developed for the detection of various metal ions, including Fe³⁺ and Hg²⁺. rsc.org For instance, a fused imidazo[1,2-a]pyridine-based probe has demonstrated the ability to selectively detect Fe³⁺ and Hg²⁺ ions in aqueous media and even within living cells. rsc.org The detection mechanism often involves the coordination of the metal ion with the heteroatoms (nitrogen, sulfur, or oxygen) present in the imidazopyridine derivative, which in turn alters the electronic properties of the fluorophore and leads to a change in its fluorescence emission. nih.govresearchgate.net
The structure of this compound, with its imidazopyridine core and a thiol group, presents a promising framework for a chemical sensor. The nitrogen atoms of the imidazole (B134444) and pyridine rings, along with the sulfur atom of the thiol group, can act as a multidentate binding site for metal ions. The binding of a metal ion to this site would likely perturb the electronic structure of the molecule, leading to a detectable change in its fluorescence or absorption spectrum. This "turn-on" or "turn-off" fluorescence response can be harnessed for the quantitative detection of the target ion. rsc.orgresearchgate.net The bromo-substituent on the pyridine ring can also be used to further functionalize the molecule, allowing for the fine-tuning of its photophysical properties and its selectivity towards specific analytes.
Table 2: Examples of Imidazopyridine-Based Fluorescent Probes
| Probe Type | Target Analyte(s) | Sensing Mechanism |
|---|---|---|
| Fused imidazo[1,2-a]pyridine | Fe³⁺, Hg²⁺ | Fluorescence enhancement ('turn-on') for Fe³⁺ and quenching ('turn-off') for Hg²⁺ |
| Triazole-attached imidazopyridine | Metal ions | Selective metal ion detection |
| β-carboline imidazopyridine hybrid | Metal ions | Selective metal ion detection |
| Quinoline conjugated imidazopyridine | Metal ions | Selective metal ion detection |
Future Research Directions and Translational Perspectives for 7 Bromo 3h Imidazo 4,5 C Pyridine 2 Thiol
Development of Sustainable and Scalable Synthetic Methodologies
The advancement of research into 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol and its analogues is contingent upon the development of efficient, environmentally friendly, and scalable synthetic routes. Current synthetic strategies for related imidazopyridine scaffolds often involve multi-step processes with potentially harsh reagents. Future efforts should focus on green chemistry principles to minimize environmental impact and enhance scalability.
Key research objectives in this area include:
One-Pot and Multicomponent Reactions: Investigating one-pot syntheses, such as the Groebke–Blackburn–Bienaymé reaction, could provide a more efficient route to functionalized imidazo[4,5-c]pyridines. mdpi.com These approaches reduce the number of purification steps, saving time and resources.
Eco-Friendly Catalysts and Solvents: The exploration of biodegradable catalysts and green solvents, like water or polyethylene glycol (PEG), can significantly reduce the environmental footprint of the synthesis. researchgate.net Ultrasound-assisted synthesis is another eco-friendly technique that can enhance reaction rates and yields. mdpi.com
Flow Chemistry: The implementation of continuous flow synthesis can offer advantages in terms of safety, scalability, and product consistency. This methodology allows for precise control over reaction parameters, leading to higher yields and purity.
C-H Functionalization: Exploring visible light-induced C-H functionalization could provide novel and efficient pathways for the synthesis and diversification of imidazo[4,5-c]pyridine derivatives, minimizing the need for pre-functionalized starting materials. mdpi.com
A comparative table of potential sustainable synthetic approaches is presented below:
| Synthetic Approach | Potential Advantages | Key Challenges |
| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. | Optimization of reaction conditions for complex scaffolds. |
| Green Catalysis | Reduced toxicity, potential for recyclability. | Catalyst stability and efficiency for specific transformations. |
| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and specialized equipment requirements. |
| C-H Functionalization | Increased synthetic efficiency, novel disconnections. | Regioselectivity and functional group tolerance. |
Advanced Mechanistic Elucidation of Novel Biological Interactions
Understanding the precise molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Future research should employ a combination of experimental and computational techniques to unravel these interactions.
Key areas of investigation include:
Target Identification and Validation: Identifying the specific protein targets of the compound is a primary objective. Techniques such as affinity chromatography, chemical proteomics, and genetic screening can be employed to pull down and identify binding partners.
Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution structural information on the binding of the compound to its target protein. This will reveal the key molecular interactions and guide the design of more potent and selective analogues.
Biophysical Techniques: Methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction, providing valuable data for structure-activity relationship (SAR) studies.
Cellular and Molecular Biology Assays: A battery of in vitro and cell-based assays will be necessary to elucidate the downstream effects of target engagement, including impacts on signaling pathways, gene expression, and cellular phenotypes.
Exploration of Undiscovered Molecular Targets and Biological Modalities
The structural similarity of the imidazo[4,5-c]pyridine core to purines suggests that this compound could interact with a wide range of biological targets. mdpi.comnih.gov A systematic exploration of its bioactivity profile may uncover novel therapeutic applications.
Potential molecular targets and biological modalities to be explored include:
Kinase Inhibition: Many imidazopyridine derivatives have shown activity as kinase inhibitors. nih.gov Screening this compound against a broad panel of kinases could identify novel inhibitors for cancer or inflammatory diseases. For instance, related compounds have shown inhibitory activity against Src family kinases, DNA-dependent protein kinase (DNA-PK), and cyclin-dependent kinase 9 (CDK9). nih.govnih.govnih.gov
Enzyme Inhibition: Enzymes such as glucosamine-6-phosphate synthase, which is crucial for the synthesis of fungal cell walls, could be a potential target for developing new antifungal agents based on the imidazo[4,5-c]pyridine scaffold. mdpi.com
Receptor Modulation: The imidazopyridine scaffold has been associated with GABAA receptor modulation. mdpi.com Investigating the interaction of this compound with various receptors could reveal its potential in neurological disorders.
Antimicrobial and Antiviral Activity: Given that some imidazo[4,5-c]pyridine derivatives exhibit antimicrobial and antiviral properties, screening this compound against a diverse range of pathogens is warranted. mdpi.comnih.gov
A table summarizing potential molecular targets for imidazo[4,5-c]pyridine derivatives is provided below:
| Target Class | Specific Examples | Potential Therapeutic Area |
| Kinases | Src, Fyn, DNA-PK, CDK9, Aurora A | Cancer, Glioblastoma |
| Enzymes | Glucosamine-6-phosphate synthase, PARP | Fungal infections, Cancer |
| Receptors | GABAA | Neurological disorders |
| Viral Proteins | RNA-dependent RNA polymerase | Viral infections |
Computational Design and Virtual Screening for Next-Generation Analogues
Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. These techniques can be leveraged to design novel analogues of this compound with improved potency, selectivity, and pharmacokinetic properties.
Future computational efforts should focus on:
Molecular Docking and Dynamics: Docking studies can predict the binding modes of the compound and its analogues within the active site of identified targets. nih.gov Molecular dynamics simulations can then be used to assess the stability of these binding poses and to understand the dynamic nature of the interactions.
Pharmacophore Modeling: Based on the structure of the lead compound and its known active analogues, a pharmacophore model can be developed. This model will define the essential chemical features required for biological activity and can be used to screen virtual libraries for new hits.
Virtual Screening: Large chemical databases can be virtually screened using pharmacophore models or docking simulations to identify novel compounds with the desired activity profile. nih.gov This approach can significantly reduce the number of compounds that need to be synthesized and tested experimentally.
ADMET Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of designed analogues. This allows for the early identification and elimination of compounds with unfavorable pharmacokinetic profiles.
Integration with High-Throughput Screening for Lead Identification and Optimization (focused on molecular interactions)
High-throughput screening (HTS) is a powerful technology for rapidly testing large numbers of compounds for their biological activity. Integrating HTS with the research on this compound will be crucial for identifying initial leads and for optimizing their molecular interactions.
Key aspects of this integration include:
Assay Development: The development of robust and miniaturized biochemical and cell-based assays is a prerequisite for HTS. These assays should be designed to specifically measure the molecular interaction of interest, such as enzyme inhibition or receptor binding.
Library Screening: A diverse library of compounds, including analogues of this compound and other small molecules, can be screened to identify initial "hits" with the desired activity.
Hit-to-Lead Optimization: The initial hits from the HTS campaign will undergo a process of lead optimization. This involves the synthesis of focused libraries of analogues and their iterative testing to improve potency, selectivity, and drug-like properties. Biophysical methods will be key to understanding the structure-activity relationships and guiding the optimization process.
Fragment-Based Screening: An alternative or complementary approach is fragment-based lead discovery. This involves screening smaller, less complex molecules ("fragments") for weak binding to the target. The structural information from these interactions can then be used to build up more potent lead compounds.
The integration of these multidisciplinary research efforts will be essential to fully explore the therapeutic potential of this compound and to translate these findings into novel treatments for a range of diseases.
Q & A
Q. What are the standard synthetic routes for 7-bromo-3H-imidazo[4,5-c]pyridine-2-thiol, and how can reaction conditions be optimized?
The synthesis typically involves cyclization reactions of substituted pyridine precursors. For example:
- Phase-transfer catalysis (PTC): Reacting 5-bromopyridine-2,3-diamine with aldehydes (e.g., benzaldehyde) in dimethylformamide (DMF) using p-toluenesulfonic acid as a catalyst under solid-liquid PTC conditions yields imidazopyridine derivatives .
- Alkylation: Introducing substituents via alkylation with reagents like methyl iodide or allyl bromide in the presence of K₂CO₃ and tetrabutylammonium bromide (TBAB) in DMF, followed by reflux and purification via silica gel chromatography .
Optimization tips: Adjust solvent polarity (e.g., DMF vs. ethanol), catalyst loading, and reaction time to improve yields. Monitor progress using TLC or HPLC.
Q. What analytical techniques are recommended for characterizing this compound?
- X-ray crystallography: Resolves crystal packing and planar deviations (e.g., maximum deviation of 0.008 Å in fused rings) .
- NMR spectroscopy: Identifies proton environments (e.g., aromatic H at δ 7.2–8.5 ppm) and bromine-induced deshielding effects.
- Mass spectrometry: Confirms molecular weight (e.g., [M+H]⁺ at m/z 274.12) and fragmentation patterns .
- IR spectroscopy: Detects thiol (-SH) stretches (~2500 cm⁻¹) and imidazole ring vibrations.
Q. What are the common biological targets of imidazopyridine derivatives, and how can activity be assayed?
Imidazopyridines exhibit activity against:
- Kinases (e.g., Aurora A): Use fluorescence-based kinase inhibition assays with ATP analogs .
- Antimicrobial targets: Perform MIC (minimum inhibitory concentration) assays against bacterial/fungal strains .
- Anticancer targets: Evaluate cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can regioselectivity challenges in bromination or alkylation be addressed?
- Bromination: Use directing groups (e.g., -NH₂) or steric hindrance to control bromine placement. For example, 6-bromo derivatives form preferentially over 7-bromo isomers in certain pyridine scaffolds .
- Alkylation: Employ bulky bases (e.g., K₂CO₃) or transition-metal catalysts (e.g., Pd₂(dba)₃) to favor N-alkylation over O-alkylation . Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. How to resolve discrepancies between spectroscopic data and crystallographic structures?
Example: NMR may suggest tautomerism (e.g., thiol vs. thione forms), while X-ray data confirms the dominant tautomer.
- Case study: In 2-(5,6-dibromo-7-methyl-3H-imidazo[4,5-b]pyridin-2-yl)phenol, X-ray revealed a planar imidazo-pyridine system with a 70.28° dihedral angle for the allyl group, clarifying ambiguities in NOESY spectra .
- Mitigation: Use variable-temperature NMR or neutron diffraction to probe dynamic equilibria.
Q. What computational methods aid in reaction design for novel derivatives?
- Reaction path search: Quantum mechanical calculations (e.g., DFT) predict transition states and intermediates for cyclization or substitution reactions .
- Machine learning: Train models on existing imidazopyridine reaction data to predict optimal conditions (e.g., solvent, catalyst) for new syntheses .
- Docking studies: Screen virtual libraries of derivatives against target proteins (e.g., kinases) to prioritize synthesis .
Q. How to improve solubility and bioavailability for in vivo studies?
- Prodrug strategies: Convert the thiol (-SH) group to a disulfide (-SS-) or ester derivative for enhanced membrane permeability .
- Co-crystallization: Use co-formers (e.g., succinic acid) to create cocrystals with improved dissolution rates .
- Nanoparticle encapsulation: Load the compound into PLGA nanoparticles for sustained release in pharmacokinetic assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
